![molecular formula C8H7BN2O2 B3047762 [1,5]萘啶-3-硼酸 CAS No. 1443112-44-4](/img/structure/B3047762.png)

[1,5]萘啶-3-硼酸

描述

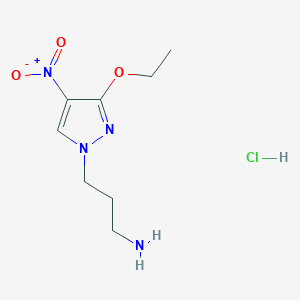

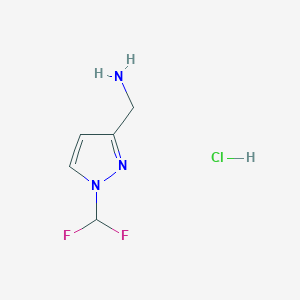

“[1,5]Naphthyridine-3-boronic acid” is a chemical compound with the CAS Number: 1443112-44-4. It has a linear formula of C8H7BN2O2 .

Synthesis Analysis

The synthesis of 1,5-naphthyridines, which includes “[1,5]Naphthyridine-3-boronic acid”, has been covered in various studies over the last 18 years . The synthesis of these compounds often involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of “[1,5]Naphthyridine-3-boronic acid” is based on the naphthyridine scaffold, which is a fused system of two pyridine rings . There are six positional isomers of naphthyridines, depending on the locations of the nitrogen atoms .Chemical Reactions Analysis

1,5-Naphthyridines exhibit a variety of reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For instance, the synthesis of poly [1,5-naphthyridine-(3-hexylthiophene)] semi-conducting polymer has been accomplished by adopting both conventional and microwave-assisted Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

“[1,5]Naphthyridine-3-boronic acid” has a molecular weight of 173.97 . The compound is typically stored in a refrigerated environment .科学研究应用

Medicinal Chemistry

1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a wide variety of biological activities . They play an important role in synthetic organic chemistry and have versatile applications in medicinal chemistry .

Synthetic Strategies

The synthesis of 1,5-naphthyridines involves various strategies. For instance, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .

Reactivity

1,5-Naphthyridines show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Suzuki Cross-Coupling Reaction

A novel regioisomeric series of 3-aryl-1,5-naphthyridine derivatives have been constructed using a Suzuki cross-coupling reaction . This method involved 3-bromo-1,5-naphthyridine and boronic acid with palladium as a catalyst .

Organic Semiconductor Materials

4,8-substituted 1,5-naphthyridines have been synthesized and characterized as multifunctional organic semiconductor materials . They are thermally robust with high phase transition temperatures .

Opto-Electrical Properties

These 4,8-substituted 1,5-naphthyridines show the lowest energy absorption bands, revealing low optical band gaps . They emit blue fluorescence in dilute solution in dichloromethane and in the solid state .

Electron-Transport Materials

The estimated electron affinities of 4,8-substituted 1,5-naphthyridines make them suitable for electron-transport materials .

Hole-Injecting/Hole-Transport Materials

The ionization potentials of 4,8-substituted 1,5-naphthyridines facilitate excellent hole-injecting/hole-transport materials properties . These materials might be promising for developing high-efficiency OLEDs .

作用机制

Target of Action

1,5-naphthyridine derivatives, in general, have been noted for their significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Mode of Action

It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . In particular, they have been used in Suzuki cross-coupling reactions .

Biochemical Pathways

The reactivity of 1,5-naphthyridines with various reagents suggests that they may influence a range of biochemical pathways .

Result of Action

1,5-naphthyridines, in general, have been noted for their wide variety of biological activities .

安全和危害

未来方向

The wide range of biological activity exhibited by naphthyridine derivatives, including “[1,5]Naphthyridine-3-boronic acid”, makes them a fascinating object of research with prospects for use in therapeutic purposes . Their synthesis, reactivity, and applications continue to be areas of active research .

属性

IUPAC Name |

1,5-naphthyridin-3-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRZMWFPSGZGSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=N2)N=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292299 | |

| Record name | B-1,5-Naphthyridin-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,5]Naphthyridine-3-boronic acid | |

CAS RN |

1443112-44-4 | |

| Record name | B-1,5-Naphthyridin-3-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443112-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-1,5-Naphthyridin-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B3047680.png)

![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)

![1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B3047692.png)

![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride](/img/structure/B3047694.png)

![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B3047695.png)

![3-[(2-Chlorophenoxy)methyl]aniline hydrochloride](/img/structure/B3047696.png)

![4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride](/img/structure/B3047697.png)

![1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047702.png)